Undecaethylene glycol monomethyl ether

Catalog No.
S1494954
CAS No.
114740-40-8
M.F
C23H48O12
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaethylene glycol monomethyl ether

CAS Number

114740-40-8

Product Name

Undecaethylene glycol monomethyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O12

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Biological Research:

  • Cell Lysis: UDGME can be used to lyse (break open) cell membranes in a process called cell lysis. This is a crucial step in isolating cellular components like proteins and organelles for further study [].
  • Membrane Protein Solubilization: UDGME can help solubilize (dissolve) membrane proteins, which are essential components of cells but often difficult to study due to their hydrophobic nature. Solubilization allows researchers to purify and analyze these proteins [].

Material Science Research:

  • Micelle Formation: UDGME can self-assemble into micelles, which are spherical structures formed by surfactant molecules in water. These micelles can be used to encapsulate and deliver drugs or other molecules in targeted therapies [].
  • Wetting Agent: Due to its ability to lower surface tension, UDGME can act as a wetting agent, improving the contact between liquids and solids. This property is beneficial in various material science applications, such as coating processes.

Undecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol. It is classified as a polyethylene glycol derivative, specifically an ether, which indicates that it contains both ethylene glycol units and a methyl ether group. This compound appears as a clear, colorless liquid and is soluble in water, making it useful in various applications within the chemical and pharmaceutical industries .

  • A solubilizing agent: It could help dissolve hydrophobic compounds in water.
  • A surfactant: Its ability to lower the surface tension of water could be useful in various applications.
  • A component in drug delivery systems: Its amphiphilic properties might be beneficial for delivering drugs to specific targets in the body.
  • Potential for mild skin irritation: Prolonged contact with the skin might cause irritation.
  • Low acute toxicity: Generally, this class of compounds is considered to have low acute toxicity.
  • Environmental considerations: The environmental impact of this compound upon disposal is unknown and would require further investigation.
Typical of ethers and alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: It can react with acids to form esters, which are useful in creating surfactants or plasticizers.
  • Nucleophilic Substitution: The ether bond can be cleaved under strong nucleophilic conditions, leading to the formation of alcohols and other products .

While specific biological activity data for undecaethylene glycol monomethyl ether is limited, compounds in the polyethylene glycol family are generally known for their low toxicity and biocompatibility. They are often used as solvents and carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients. Additionally, some polyethylene glycols have been studied for their potential applications in drug delivery systems .

The synthesis of undecaethylene glycol monomethyl ether typically involves the following methods:

  • Polymerization of Ethylene Oxide: Ethylene oxide can be polymerized in the presence of a catalyst to produce polyethylene glycol. Subsequent methylation of the terminal hydroxyl group yields undecaethylene glycol monomethyl ether.
  • Methylation of Polyethylene Glycol: Existing polyethylene glycol can be methylated using methyl iodide or dimethyl sulfate under basic conditions to produce the desired ether .

Undecaethylene glycol monomethyl ether has several applications across various industries:

  • Surfactants: It is used as a nonionic surfactant in cleaning products, cosmetics, and personal care items due to its emulsifying properties.
  • Solvent: The compound serves as a solvent for various organic substances, enhancing their solubility and stability.
  • Pharmaceuticals: In drug formulations, it aids in solubilizing active ingredients and improving bioavailability.
  • Industrial

Interaction studies involving undecaethylene glycol monomethyl ether primarily focus on its compatibility with other chemicals and biological systems. It has been noted that while it exhibits low toxicity, caution should be exercised when combining it with strong oxidizing agents or bases due to potential decomposition or reactivity issues. Furthermore, its interactions with biological membranes have been studied to evaluate its effectiveness as a drug delivery vehicle .

Undecaethylene glycol monomethyl ether shares similarities with other polyethylene glycols and ethers. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethylene Glycol Monomethyl EtherC3H8O276.09 g/molSmaller chain length; widely used solvent
Polyethylene Glycol 400C8H18O4198.24 g/molUsed extensively in pharmaceuticals; higher molecular weight
Decaethylene Glycol Monomethyl EtherC20H42O10462.56 g/molSimilar structure but shorter chain than undecaethylene
Tetraethylene Glycol Monomethyl EtherC10H22O5218.28 g/molLower molecular weight; used as surfactant

Undecaethylene glycol monomethyl ether is unique due to its longer ethylene glycol chain length compared to similar compounds, which enhances its solubility properties and makes it suitable for specific industrial applications that require higher molecular weight ethers .

XLogP3

-2.1

Dates

Modify: 2023-08-15

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